3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. This compound belongs to the indazole family, which is characterized by a fused five-membered ring containing nitrogen atoms. The presence of iodine in its structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
The compound can be synthesized through various methods involving iodination and cyclization processes. Its synthesis has been documented in several scientific articles and patents, highlighting its importance in organic synthesis and pharmaceuticals.
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole can be classified as:
The synthesis of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves several key steps:
Common reagents and conditions used in the synthesis include:
The molecular structure of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole features:
Property | Value |
---|---|
Molecular Weight | 376.23 g/mol |
IUPAC Name | tert-butyl 3-iodo-6,6-dimethyl-5,7-dihydro-4H-indazole-1-carboxylate |
InChI | InChI=1S/C14H21IN2O2/c1-13(2,3)19-12(18)17-10-8-14(4,5)7-6-9(10)11(15)16-17/h6-8H2,1-5H3 |
Canonical SMILES | CC1(CCC2=C(C1)N(N=C2I)C(=O)OC(C)(C)C)C |
The compound undergoes several types of chemical reactions due to the presence of reactive functional groups:
The reactions are typically performed under controlled conditions to optimize yield and purity:
The mechanism by which 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole exerts its effects largely depends on its application in biological systems or synthetic pathways. In medicinal chemistry, its reactivity allows it to participate in various biochemical interactions that can lead to therapeutic effects.
Research indicates that compounds containing indazole moieties often exhibit biological activities such as anti-inflammatory and anticancer properties. The specific mechanism may involve interactions with biological targets like enzymes or receptors .
The compound is stable under standard laboratory conditions but may react with strong nucleophiles or electrophiles due to the presence of iodine and other functional groups.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole has several applications in:
This compound exemplifies the versatility and importance of indazole derivatives in both academic research and industrial applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: